molecular formula C26H32O13 B15239172 GlehlinosideC

GlehlinosideC

Cat. No.: B15239172
M. Wt: 552.5 g/mol
InChI Key: FRTMBNNIFRBDDL-PREOLERJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlehlinosideC involves the extraction of the compound from the underground parts of Glehnia littoralis. The extraction process typically includes the use of solvents such as methanol, followed by chromatographic techniques to isolate and purify the compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods are crucial for obtaining high yields of pure this compound.

Chemical Reactions Analysis

Types of Reactions

GlehlinosideC undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying neolignan glycosides and their chemical properties.

    Biology: It has been investigated for its antioxidative properties and potential health benefits.

    Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of natural antioxidants and health supplements.

Mechanism of Action

The mechanism of action of GlehlinosideC involves its antioxidative properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

  • GlehlinosideA
  • GlehlinosideB
  • Phenylpropanoid glycosides

Uniqueness

GlehlinosideC is unique due to its specific neolignan glycoside structure and its potent antioxidative properties. Compared to other similar compounds, it has shown higher efficacy in scavenging free radicals and reducing oxidative stress .

Properties

Molecular Formula

C26H32O13

Molecular Weight

552.5 g/mol

IUPAC Name

(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C26H32O13/c1-35-17-9-13(4-8-21(29)30)3-6-15(17)37-19(11-27)22(31)14-5-7-16(18(10-14)36-2)38-26-25(34)24(33)23(32)20(12-28)39-26/h3-10,19-20,22-28,31-34H,11-12H2,1-2H3,(H,29,30)/b8-4+/t19-,20+,22-,23+,24-,25+,26+/m0/s1

InChI Key

FRTMBNNIFRBDDL-PREOLERJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O

Origin of Product

United States

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